molecular formula C8H9N3 B2374593 1-Azido-3-ethylbenzene CAS No. 139192-74-8

1-Azido-3-ethylbenzene

Cat. No.: B2374593
CAS No.: 139192-74-8
M. Wt: 147.181
InChI Key: PLBWDBJYZNATMB-UHFFFAOYSA-N
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Description

1-Azido-3-ethylbenzene is a chemical compound that belongs to the family of azides . Azides are organic compounds that contain the -N3 functional group, which is composed of three nitrogen atoms bonded together.


Synthesis Analysis

This compound can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction yields the desired compound and sodium bromide as a byproduct.


Molecular Structure Analysis

The molecular formula of this compound is C8H9N3 . It has a molecular weight of 147.18 g/mol . The InChIKey of the compound is PLBWDBJYZNATMB-UHFFFAOYSA-N .

Scientific Research Applications

  • Corrosion Inhibition : Some derivatives of 1,2,3-triazole, which can be synthesized from azidomethylbenzenes (related to 1-Azido-3-ethylbenzene), have shown potential as inhibitors against acidic corrosion of steels. This was evidenced in a study where 1,4-disubstituted 1,2,3-triazoles were synthesized and tested for their corrosion inhibiting properties (Negrón-Silva et al., 2013).

  • Hydrocarbon Hydroxylation : Research on ethylbenzene dehydrogenase, a molybdenum/iron-sulfur/heme protein, indicates its activity with a range of ethylbenzene analogues. This enzyme catalyzes the oxygen-independent hydroxylation of ethylbenzene, which is relevant for understanding the transformation of similar hydrocarbons (Szaleniec et al., 2007; Kniemeyer & Heider, 2001).

  • Photodegradation Studies : The photodegradation of compounds related to this compound, such as ethyl 3-azido-4,6-difluorobenzoate, has been studied using 1H NMR, revealing insights into the structural changes and degradation products formed under specific conditions (Sydnes et al., 2009).

  • Photoreaction and Crystallography : The crystalline-state photoreaction of azido-nitrobenzene compounds, which are structurally similar to this compound, has been analyzed using X-ray crystallography and spectroscopic methods. This research helps in understanding the behavior of such compounds under photolysis conditions (Takayama et al., 2003).

  • Synthesis of New Derivatives : Novel series of 1,2,3-triazole derivatives, synthesized through click chemistry, have been reported. These derivatives, incorporating azide and eugenol rings, have potential applications in various chemical processes, including as corrosion inhibitors (Taia et al., 2021).

Properties

IUPAC Name

1-azido-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWDBJYZNATMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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